

# Application Notes and Protocols: Prexasertib Lactate for Intravenous Administration

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## Compound of Interest

Compound Name: *Prexasertib lactate*

Cat. No.: *B15581433*

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## Introduction

Prexasertib is a potent and selective inhibitor of the serine/threonine kinases Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2).[1] These kinases are critical components of the DNA damage response (DDR) pathway, which allows cancer cells to survive DNA-damaging therapies. By inhibiting CHK1 and CHK2, prexasertib abrogates cell cycle checkpoints, leading to an accumulation of DNA damage, replication catastrophe, and ultimately, apoptosis in cancer cells.[2] This mechanism of action makes prexasertib a promising therapeutic agent, both as a monotherapy and in combination with other anticancer treatments.

These application notes provide a summary of the available information on the formulation of **prexasertib lactate** for intravenous (IV) administration in clinical trials, along with protocols for its preparation and use based on publicly available data.

## Data Presentation

### Table 1: Prexasertib Salt Forms and Key Properties

Salt Form	Chemical Name	CAS Number	Molecular Formula	Molecular Weight ( g/mol )
Lactate Monohydrate	5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile; (2S)-2-hydroxypropanoic acid; hydrate	2100300-72-7	C <sub>21</sub> H <sub>27</sub> N <sub>7</sub> O <sub>6</sub>	473.5
Mesylate Monohydrate	5-((5-(2-(3-aminopropoxy)-6-methoxyphenyl)-1H-pyrazol-3-yl)amino)pyrazine-2-carbonitrile methanesulfonate hydrate	1234015-57-6	C <sub>19</sub> H <sub>25</sub> N <sub>7</sub> O <sub>6</sub> S	479.51
Dihydrochloride	5-((5-(2-(3-aminopropoxy)-6-methoxyphenyl)-1H-pyrazol-3-yl)amino)pyrazine-2-carbonitrile dihydrochloride	1234015-54-3	C <sub>18</sub> H <sub>21</sub> Cl <sub>2</sub> N <sub>7</sub> O <sub>2</sub>	438.31

**Table 2: Summary of Dosing Regimens for Intravenous Prexasertib in Clinical Trials**

Population	Recommended Phase 2 Dose (RP2D) / MTD	Dosing Schedule	Reference
Adult	105 mg/m <sup>2</sup>	60-minute IV infusion every 14 days	[3][4]
Pediatric	150 mg/m <sup>2</sup>	60-minute IV infusion on Days 1 and 15 of a 28-day cycle	[3][5]

**Table 3: Common Treatment-Related Adverse Events (Grade ≥3) in Prexasertib Clinical Trials**

Adverse Event	Frequency	Reference
Neutropenia / Decreased Neutrophil Count	High	[5][6]
Leukopenia / Decreased White Blood Cell Count	High	[5][6]
Thrombocytopenia / Decreased Platelet Count	Moderate	[5][6]
Anemia	Moderate	[5][6]
Febrile Neutropenia	Low to Moderate	[6]
Fatigue	Low	[6]
Nausea	Low	[6]
Diarrhea	Low	[6]

## Experimental Protocols

### Protocol 1: Reconstitution and Dilution of Lyophilized Prexasertib for Intravenous Infusion (Based on Mesylate Formulation)

Disclaimer: The exact composition and reconstitution protocol for the **prexasertib lactate** intravenous formulation used in clinical trials are not publicly available. The following protocol is based on the information available for the prexasertib mesylate monohydrate formulation and should be considered as a guideline. Researchers should adapt and validate this protocol based on the specific product information provided by the manufacturer.

#### Materials:

- Single-use vial of lyophilized prexasertib
- Sterile Water for Injection (WFI)
- Sterile syringe and needles
- Appropriate infusion bag (e.g., 0.9% Sodium Chloride or 5% Dextrose)
- Personal Protective Equipment (PPE)

#### Procedure:

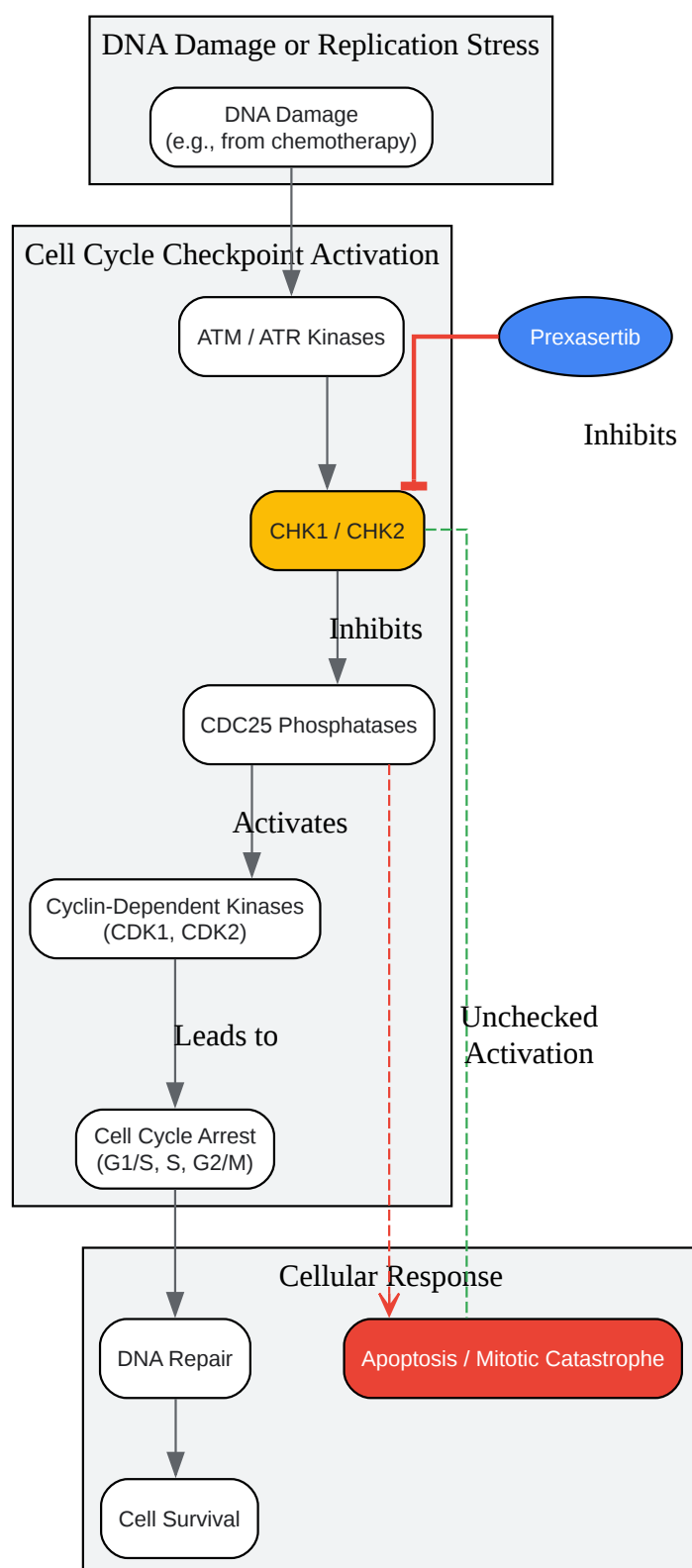
- Vial Inspection: Visually inspect the vial of lyophilized prexasertib for any cracks or defects. The lyophilized powder should be a light yellow color.[3]
- Reconstitution:
  - Aseptically add the required volume of Sterile Water for Injection to the vial to achieve a final concentration of 2 mg/mL of prexasertib.[3]
  - Gently swirl the vial until the lyophilized powder is completely dissolved. Do not shake vigorously.
  - The reconstituted solution should be clear.
- Calculation of Required Volume:
  - Calculate the total dose of prexasertib required based on the patient's body surface area (m<sup>2</sup>) and the prescribed dose (e.g., 105 mg/m<sup>2</sup> or 150 mg/m<sup>2</sup>).

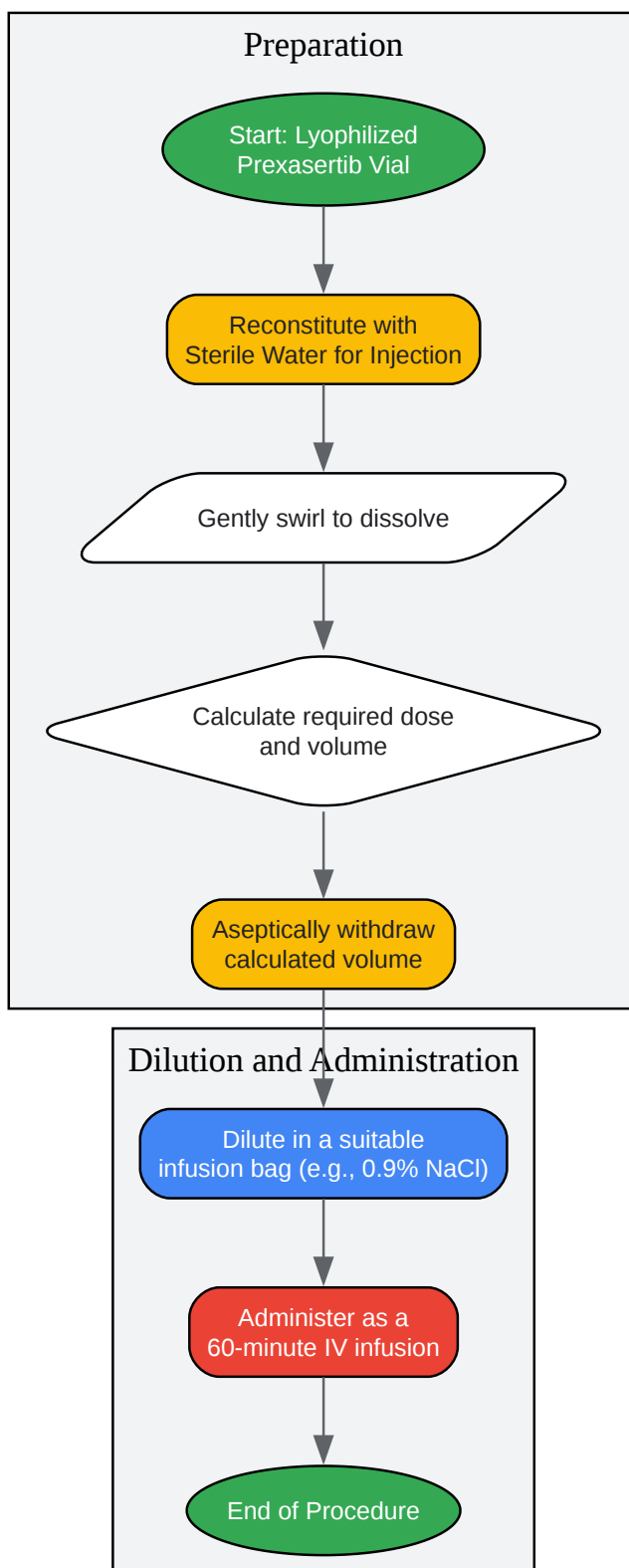
- Determine the volume of the reconstituted solution needed for the calculated dose.
- Dilution for Infusion:
  - Aseptically withdraw the calculated volume of the reconstituted prexasertib solution from the vial.
  - Add the withdrawn solution to an infusion bag containing a suitable diluent (e.g., 0.9% Sodium Chloride or 5% Dextrose). The final volume of the infusion solution should be appropriate for a 60-minute infusion.
  - Gently mix the contents of the infusion bag.
- Administration:
  - Administer the final infusion solution intravenously over 60 minutes.[\[3\]](#)

Stability: Information on the stability of the reconstituted and diluted solution is not publicly available. It is recommended to use the solution immediately after preparation.

## Mandatory Visualizations

### Diagram 1: Prexasertib Mechanism of Action - CHK1/CHK2 Signaling Pathway





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## References

- 1. Prexasertib - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Phase 1 Study of Prexasertib (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors: A Report from the Children's Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A phase 1 study of prexasertib (LY2606368), a CHK1/2 inhibitor, in pediatric patients with recurrent or refractory solid tumors, including CNS tumors: A report from the Children's Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
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